molecular formula C7H4ClF3 B2593934 1-Chloro-3-(difluoromethyl)-2-fluorobenzene CAS No. 1214333-71-7

1-Chloro-3-(difluoromethyl)-2-fluorobenzene

Cat. No.: B2593934
CAS No.: 1214333-71-7
M. Wt: 180.55
InChI Key: OELHRDFHVBBIOF-UHFFFAOYSA-N
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Description

1-Chloro-3-(difluoromethyl)-2-fluorobenzene is an organic compound with the molecular formula C7H4ClF2 It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, difluoromethyl, and fluorine groups

Scientific Research Applications

1-Chloro-3-(difluoromethyl)-2-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other substances at the molecular level. For pharmaceutical compounds, this often involves interactions with biological molecules like proteins or DNA. For other types of compounds, the mechanism of action might involve chemical reactions with other substances .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties and uses. Material safety data sheets (MSDS) provide information on the potential hazards of a compound, as well as precautions for safe handling and use .

Future Directions

The future directions for research on a compound like “1-Chloro-3-(difluoromethyl)-2-fluorobenzene” would depend on its potential applications. These could include uses in pharmaceuticals, agrochemicals, materials science, and other areas .

Preparation Methods

The synthesis of 1-Chloro-3-(difluoromethyl)-2-fluorobenzene can be achieved through several methods. One common approach involves the reaction of 1-chloro-3-fluorobenzene with difluoromethylating agents under specific conditions. Industrial production methods often utilize catalytic processes to enhance yield and selectivity. For example, the use of anhydrous aluminum trichloride as a catalyst in the presence of toluene can facilitate the reaction at controlled temperatures .

Chemical Reactions Analysis

1-Chloro-3-(difluoromethyl)-2-fluorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include borontrifluoride etherate complex, t-butyl nitrite, and various transition-metal catalysts. The major products formed depend on the specific reaction pathway and conditions employed.

Comparison with Similar Compounds

1-Chloro-3-(difluoromethyl)-2-fluorobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in various fields.

Properties

IUPAC Name

1-chloro-3-(difluoromethyl)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELHRDFHVBBIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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